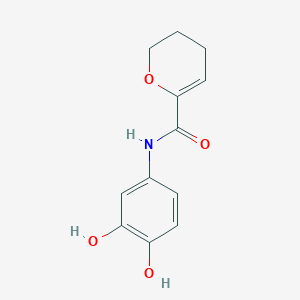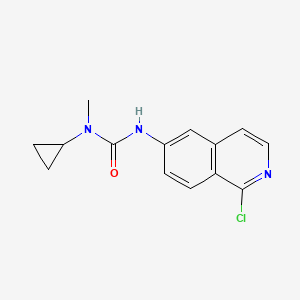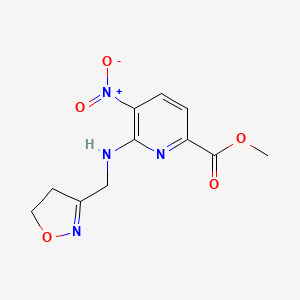![molecular formula C17H28N2O2 B7359172 2-[2-[[4-(Dimethylamino)oxan-4-yl]methylamino]propyl]phenol](/img/structure/B7359172.png)
2-[2-[[4-(Dimethylamino)oxan-4-yl]methylamino]propyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[[4-(Dimethylamino)oxan-4-yl]methylamino]propyl]phenol, also known as bisoprolol, is a beta-blocker medication that is commonly used to treat high blood pressure, heart failure, and angina. This compound is a selective beta-1 adrenergic receptor blocker, which means that it specifically targets the beta-1 receptors in the heart, leading to a decrease in heart rate and blood pressure.
Mécanisme D'action
Bisoprolol works by blocking the beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and blood pressure. This reduces the workload on the heart and improves its efficiency. Bisoprolol also has some beta-2 blocking activity, which can lead to bronchoconstriction in some patients.
Biochemical and Physiological Effects:
Bisoprolol has several biochemical and physiological effects. It reduces heart rate and blood pressure, which can improve cardiac function and reduce the risk of cardiovascular events. Bisoprolol also reduces the production of renin, a hormone that increases blood pressure. Additionally, 2-[2-[[4-(Dimethylamino)oxan-4-yl]methylamino]propyl]phenol has been shown to improve exercise tolerance and reduce symptoms in patients with heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
Bisoprolol has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it useful for studying cardiovascular diseases. However, 2-[2-[[4-(Dimethylamino)oxan-4-yl]methylamino]propyl]phenol has some limitations for lab experiments. Its beta-2 blocking activity can lead to bronchoconstriction in some patients, which can complicate experiments involving respiratory function. Additionally, this compound can interact with other medications and should be used with caution in patients taking other beta-blockers or calcium channel blockers.
Orientations Futures
There are several future directions for research on 2-[2-[[4-(Dimethylamino)oxan-4-yl]methylamino]propyl]phenol. One area of interest is its potential use in the treatment of other diseases, such as chronic obstructive pulmonary disease and migraine headaches. Another area of interest is the development of new formulations of this compound, such as sustained-release formulations, that could improve its efficacy and reduce the frequency of dosing. Finally, there is a need for further research on the long-term effects of this compound on cardiovascular outcomes, particularly in patients with heart failure.
In conclusion, this compound is a well-studied compound with a known mechanism of action that has been shown to be effective in the treatment of cardiovascular diseases. Its biochemical and physiological effects make it useful for studying cardiovascular diseases in lab experiments. However, its beta-2 blocking activity and potential interactions with other medications should be taken into consideration. There are several future directions for research on this compound, including its potential use in the treatment of other diseases and the development of new formulations.
Méthodes De Synthèse
The synthesis of 2-[2-[[4-(Dimethylamino)oxan-4-yl]methylamino]propyl]phenol involves several steps, including the protection of the hydroxyl group, the reduction of the nitro group, and the coupling of the amine group with the protected hydroxyl group. The final product is obtained after deprotection of the hydroxyl group. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Bisoprolol has been extensively studied for its therapeutic effects in cardiovascular diseases. It has been shown to be effective in reducing the incidence of cardiovascular events, such as heart attacks and strokes, in patients with high blood pressure and heart failure. Bisoprolol has also been studied for its potential use in the treatment of other diseases, such as chronic obstructive pulmonary disease and migraine headaches.
Propriétés
IUPAC Name |
2-[2-[[4-(dimethylamino)oxan-4-yl]methylamino]propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-14(12-15-6-4-5-7-16(15)20)18-13-17(19(2)3)8-10-21-11-9-17/h4-7,14,18,20H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZBTBQIDPCWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1O)NCC2(CCOCC2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(3-acetyl-5-fluoro-2-hydroxyphenyl)methylamino]propan-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B7359092.png)
![Tert-butyl 3-[1-[(2-cyclopropyl-2-hydroxypropyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B7359099.png)

![methyl 4-(hydroxymethyl)-1-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]pyrazole-3-carboxylate](/img/structure/B7359118.png)
![tert-butyl N-[2-[5-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]carbamate](/img/structure/B7359121.png)
![2-amino-3-methyl-N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7359122.png)
![ethyl 2-[[(2R)-1-hydroxybutan-2-yl]carbamoylamino]-5-methoxy-4-methylthiophene-3-carboxylate](/img/structure/B7359127.png)
![ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate](/img/structure/B7359139.png)

![4-[3-(1H-imidazol-2-yl)azetidin-1-yl]sulfonyl-2-nitrophenol](/img/structure/B7359142.png)
![4,4-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]butane-1-sulfonamide](/img/structure/B7359146.png)
![3-(2-Ethyl-1,3-benzoxazol-5-yl)-1-[1-(methoxymethyl)cyclopropyl]-1-methylurea](/img/structure/B7359156.png)

